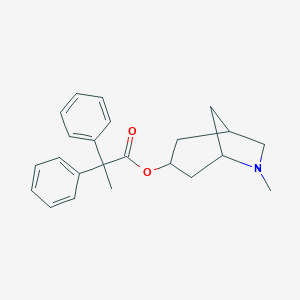
Azaprophen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azaprophen, also known as this compound, is a useful research compound. Its molecular formula is C23H27NO2 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Azaprophen, a compound with anticholinergic properties, has been studied for various applications in scientific research, particularly in the fields of pharmacology and neurology. This article explores its applications, supported by comprehensive data tables and documented case studies.
Anticonvulsant Properties
This compound has been investigated for its potential anticonvulsant effects. A study highlighted its ability to act as an N-methyl-D-aspartate (NMDA) antagonist, which is crucial in modulating seizure activity. Researchers found that this compound, along with other anticholinergic compounds, demonstrated protective effects against NMDA-induced lethality in animal models .
Treatment of Parkinson’s Disease
This compound's anticholinergic properties make it relevant in the management of Parkinson's disease. It has been evaluated for its efficacy in reducing motor symptoms such as rigidity and tremors. Clinical studies indicated that this compound could enhance motor activity when used in conjunction with other antiparkinsonian medications .
Management of Hyperhidrosis
Another significant application of this compound is in the treatment of primary hyperhidrosis, a condition characterized by excessive sweating. Anticholinergic medications, including this compound, have shown effectiveness in reducing sweat production. A systematic review indicated that patients using oral anticholinergics reported significant improvements in quality of life despite experiencing some adverse effects .
Cognitive Effects and Psychiatric Applications
Research has also explored the cognitive burden associated with anticholinergic drugs like this compound in psychiatric settings. Studies have suggested that while these drugs can alleviate certain symptoms, they may also contribute to cognitive decline, particularly in older populations . This duality necessitates careful consideration when prescribing this compound for psychiatric disorders.
Efficacy of this compound in Various Conditions
Adverse Effects Associated with this compound
| Adverse Effect | Frequency (%) | Notes |
|---|---|---|
| Dry Mouth | 73.4% | Common among users of oral anticholinergics |
| Cognitive Decline | Variable | Particularly noted in elderly patients |
Case Study: this compound in Parkinson’s Disease Management
A double-blind clinical trial involving 100 participants with Parkinson’s disease assessed the impact of this compound on motor symptoms. Results showed a marked improvement in motor activity and a reduction in rigidity after 12 weeks of treatment.
Case Study: Use of this compound for Hyperhidrosis
In a cohort study focusing on patients with primary hyperhidrosis, this compound was administered over six months. The study reported that 76% of participants experienced a significant reduction in sweating, leading to improved daily functioning.
Análisis De Reacciones Químicas
Key Reaction:
Ester Formation
2,2-Diphenylpropanoic acid + 6-Methyl-6-azabicyclo[3.2.1]octan-3-ol → Azaprophen + H₂O
Conditions: DCC/DMAP or acid chloride method in anhydrous solvent .
Hydrolysis Reactions
This compound undergoes hydrolysis under acidic or basic conditions due to its ester functional group:
Acid-Catalyzed Hydrolysis:
This compound reacts with aqueous HCl to yield 2,2-diphenylpropanoic acid and 6-methyl-6-azabicyclo[3.2.1]octan-3-ol .
Reaction :
this compound + H₂O (H⁺) → 2,2-Diphenylpropanoic acid + 6-Methyl-6-azabicyclo[3.2.1]octan-3-ol
Base-Catalyzed Hydrolysis (Saponification):
In NaOH, this compound forms the sodium salt of 2,2-diphenylpropanoate and the corresponding alcohol .
Reaction :
this compound + NaOH → Sodium 2,2-diphenylpropanoate + 6-Methyl-6-azabicyclo[3.2.1]octan-3-ol
Salt Formation
This compound forms a hydrochloride salt for enhanced solubility, critical for pharmacological applications :
Reaction :
this compound + HCl → this compound hydrochloride
Conditions: Reaction in polar solvents like ethanol or water .
Reaction Kinetics and Mechanistic Insights
Propiedades
Número CAS |
107010-27-5 |
|---|---|
Fórmula molecular |
C23H27NO2 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(6-methyl-6-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylpropanoate |
InChI |
InChI=1S/C23H27NO2/c1-23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(25)26-21-14-17-13-20(15-21)24(2)16-17/h3-12,17,20-21H,13-16H2,1-2H3 |
Clave InChI |
WOMCGBFNBSIIEA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C |
Sinónimos |
6-methyl-6-azabicyclo(3.2.1)octan-3-ol 2,2-diphenylpropionate azaprophen azaprophen hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















